REACTION_CXSMILES
|
CC1(C)C(C)(C)OB([C:9]2[CH:10]=[C:11]3[C:15](=[CH:16][CH:17]=2)[NH:14][CH:13]=[CH:12]3)O1.[Cl:19][C:20]1[N:24]=[C:23](Cl)[S:22][N:21]=1.O.C([O-])([O-])=O.[K+].[K+]>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:19][C:20]1[N:24]=[C:23]([C:9]2[CH:10]=[C:11]3[C:15](=[CH:16][CH:17]=2)[NH:14][CH:13]=[CH:12]3)[S:22][N:21]=1 |f:3.4.5,^1:42,44,63,82|
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Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
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CC1(OB(OC1(C)C)C=1C=C2C=CNC2=CC1)C
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Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
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ClC1=NSC(=N1)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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COCCOC
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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N2 gas was purged for 15 min through the mixture
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Duration
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15 min
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Type
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TEMPERATURE
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Details
|
The reaction was heated
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Type
|
TEMPERATURE
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Details
|
The mixture was cooled to RT
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Type
|
CUSTOM
|
Details
|
quenched with H2O (100 mL)
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Type
|
EXTRACTION
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Details
|
was extracted with EtOAc (2×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
The residue was purified by silica-gel column chromatography (eluent: 5% EtOAc in petroleum ether)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NSC(=N1)C=1C=C2C=CNC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 680 mg | |
YIELD: PERCENTYIELD | 35.5% | |
YIELD: CALCULATEDPERCENTYIELD | 35.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |